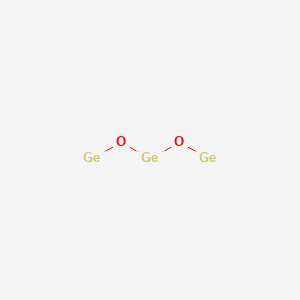
CID 78061249
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061249” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “CID 78061249” involves specific synthetic routes and reaction conditions. One common method includes the use of chloropentafluorobenzene as a raw material. The preparation process typically involves forming a coordination structure with 1-acetoacetic acid ethyl ester-3-allyl imidazole hydroxide . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The industrial production methods are designed to maximize yield while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 78061249” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products can include various derivatives and modified compounds that retain the core structure of “this compound” while exhibiting new properties.
Scientific Research Applications
The compound “CID 78061249” has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, “this compound” could be explored for its potential as a drug candidate or diagnostic tool. In industry, the compound may be utilized in the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action of “CID 78061249” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 78061249” include those with related molecular structures and properties. Examples of such compounds can be found in the PubChem database, where they are identified based on structural similarity .
Uniqueness: The uniqueness of “this compound” lies in its specific molecular structure and reactivity, which distinguish it from other similar compounds. This uniqueness makes it a valuable subject of study and application in various scientific fields.
Properties
Molecular Formula |
Ge3O2 |
|---|---|
Molecular Weight |
249.9 g/mol |
InChI |
InChI=1S/Ge3O2/c1-4-3-5-2 |
InChI Key |
FOZLRDAINUSHPN-UHFFFAOYSA-N |
Canonical SMILES |
O([Ge])[Ge]O[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


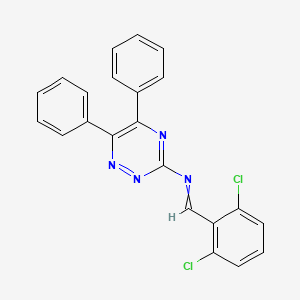

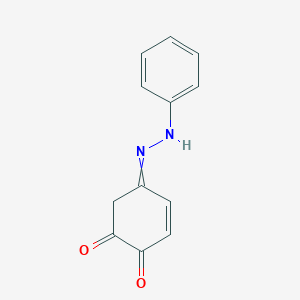



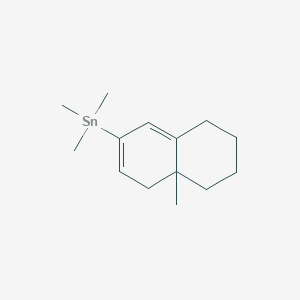
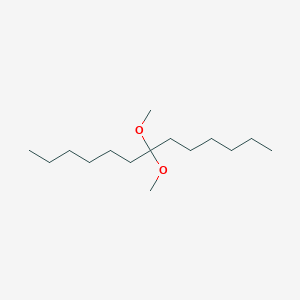
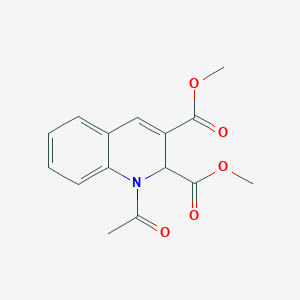
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)

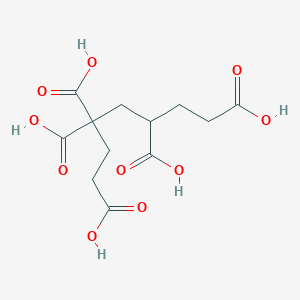

![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
